molecular formula C26H22ClN3O5S B2499187 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 865657-59-6

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2499187
CAS No.: 865657-59-6
M. Wt: 523.99
InChI Key: OIKMNSHIEXSOHQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, a dimethoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the benzodioxole ring: This step may involve the cyclization of catechol derivatives with formaldehyde.

    Attachment of the chlorophenyl and dimethoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the acetamide linkage: This can be done through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the imidazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or the imidazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(4-METHOXYPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(4-FLUOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole moiety and an imidazole ring, which are known for their biological relevance. The presence of the chlorophenyl and dimethoxyphenyl groups may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Key mechanisms include:

  • Inhibition of Kinases : Similar compounds have shown potential in inhibiting various kinases, which are critical in cancer signaling pathways. For instance, related benzodioxole derivatives have been reported to inhibit AKT signaling pathways in glioma cells, suggesting a potential application in cancer therapy .
  • Antioxidant Activity : Compounds containing benzodioxole structures often exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds. For example:

  • In Vitro Studies : A derivative with a similar structure was evaluated against glioblastoma cell lines and demonstrated significant growth inhibition. The compound's ability to inhibit 3D neurosphere formation in patient-derived glioma stem cells indicates its potential as an anti-glioma agent .
  • Mechanistic Insights : The inhibition of the AKT pathway has been linked to reduced cell proliferation and increased apoptosis in cancer cells. This suggests that this compound may share similar mechanisms .

Antidiabetic Activity

Benzodioxole derivatives have also been investigated for their antidiabetic properties:

  • α-Amylase Inhibition : Some analogues have shown potent inhibition against α-amylase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes through glycemic control .

Case Studies

StudyCompoundFindings
Study 1N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesInhibited glioma cell growth with low cytotoxicity to normal cells; specific inhibition of AKT2/PKBβ observed .
Study 2Benzodioxole derivativesDemonstrated significant α-amylase inhibition (IC50 values around 0.68 µM) with minimal effects on normal cell lines, indicating safety for therapeutic use .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O5S/c1-32-19-9-5-16(11-21(19)33-2)24-26(30-25(29-24)15-3-6-17(27)7-4-15)36-13-23(31)28-18-8-10-20-22(12-18)35-14-34-20/h3-12H,13-14H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKMNSHIEXSOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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